

# Phase II Clinical Trial Data for K-111 Versus Placebo Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | K-111    |           |
| Cat. No.:            | B1673201 | Get Quote |

Despite extensive searches of publicly available clinical trial registries and scientific literature, no data from Phase II clinical trials directly comparing the efficacy and safety of the peroxisome proliferator-activated receptor alpha (PPARa) against **K-111** against a placebo for the treatment of hyperlipidemia has been identified.

**K-111**, a drug candidate developed by Kowa Co., Ltd., was investigated for its potential to manage hyperlipidemia and type 2 diabetes mellitus. However, its development was discontinued at the Phase II stage.

The only publicly documented Phase II study for **K-111** is a multicenter, randomized, double-blind, double-dummy trial designed to evaluate its efficacy and safety in comparison to Fenofibrate in patients with hyperlipidemia (EudraCT number: 2004-002090-23-CZ). Information regarding the outcomes of this trial, including any potential placebo-controlled arms or sub-studies, is not available in the public domain.

The absence of published data prevents a comprehensive comparison of **K-111** to a placebo, as requested. Therefore, the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as specified in the prompt cannot be fulfilled at this time.

### K-111: A PPARα Agonist

**K-111** was designed to act as a PPAR $\alpha$  agonist. The proposed mechanism of action for PPAR $\alpha$  agonists in the context of hyperlipidemia is outlined below.



#### **Proposed Signaling Pathway for PPARα Agonists**



Click to download full resolution via product page

Caption: Proposed mechanism of **K-111** as a PPARα agonist.

This diagram illustrates the generally accepted signaling pathway for PPAR $\alpha$  agonists. These agents, including potentially **K-111**, are believed to enter liver cells and bind to the PPAR $\alpha$  nuclear receptor. This activation leads to the transcription of genes involved in lipid metabolism, ultimately aiming to reduce triglycerides and increase high-density lipoprotein (HDL) cholesterol.

Without specific data from the **K-111** Phase II trials, any further analysis or comparison remains speculative. Researchers and drug development professionals are advised to consult official publications from Kowa Co., Ltd. or relevant regulatory agencies for any future disclosures of this clinical trial data.

 To cite this document: BenchChem. [Phase II Clinical Trial Data for K-111 Versus Placebo Remains Undisclosed]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673201#k-111-versus-placebo-in-phase-ii-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com